molecular formula C4H2BrClN2O B1384301 5-Bromo-6-chloro-4(3H)-pyrimidinone CAS No. 89089-19-0

5-Bromo-6-chloro-4(3H)-pyrimidinone

Cat. No. B1384301
CAS RN: 89089-19-0
M. Wt: 209.43 g/mol
InChI Key: DJLOSYPUWAVPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-4(3H)-pyrimidinone, also known as 5-bromo-6-chloro-4-pyrimidinone, is a chemical compound with the molecular formula C4H2BrClN2O. It is a colorless crystalline solid with a melting point of 158-160 °C. 5-Bromo-6-chloro-4(3H)-pyrimidinone is used in a variety of applications, including organic synthesis, pharmaceuticals, and biochemistry. This compound has been extensively studied due to its unique properties and potential applications in a wide range of fields.

Scientific Research Applications

Antiviral Activity

5-Bromo-6-chloro-4(3H)-pyrimidinone derivatives have been studied for their antiviral properties. Kamaljit Singh, Kawaljit Singh, and J. Balzarini (2013) synthesized a series of these derivatives and evaluated their antiviral activity in cell culture. Some derivatives showed activity against various virus strains, although they were effective close to their toxicity threshold (Singh, Singh, & Balzarini, 2013).

Structural Studies

M. Martins et al. (1998) conducted structural studies of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone, a derivative, using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations (Martins et al., 1998).

Preparation of Derivatives

Junyuan Fan and C. Cheng (1993) reported on the preparation of various derivatives of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, including groups substituted on the pyrimidine ring (Fan & Cheng, 1993).

Synthesis and Transformation

M. Botta et al. (1985) described the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives and 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines (Botta et al., 1985).

Immunological Studies

D. Hannah et al. (2000) conducted studies on the molecular recognition properties of 5-aryl analogues of bropirimine, a tetra-substituted pyrimidine with anticancer and interferon-inducing properties (Hannah et al., 2000).

properties

IUPAC Name

5-bromo-4-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLOSYPUWAVPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586283
Record name 5-Bromo-6-chloropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloro-4(3H)-pyrimidinone

CAS RN

89089-19-0
Record name 5-Bromo-6-chloro-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89089-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-chloro-4(3H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-chloro-4(3H)-pyrimidinone
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-chloro-4(3H)-pyrimidinone
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-chloro-4(3H)-pyrimidinone
Reactant of Route 5
5-Bromo-6-chloro-4(3H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
5-Bromo-6-chloro-4(3H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.